N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide
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Description
N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H25N3O5 and its molecular weight is 363.414. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Research on compounds with similar structural features to N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide often focuses on synthesizing new pharmaceutical agents. For example, studies have developed compounds with analgesic and anti-inflammatory activities, showcasing the potential of these molecules in creating effective medications (Yusov et al., 2019). Similarly, research into the synthesis of antimicrobial agents highlights the role of structurally related compounds in addressing microbial resistance and developing new treatments (Bondock et al., 2008).
Molecular Structure and Interaction Studies
The structural analysis of compounds akin to this compound can provide insights into their interaction mechanisms and potential therapeutic applications. For instance, the study of benzotriazoles for selective N-acetylation of nucleosides showcases the importance of specific functional groups in molecular interactions, which could be relevant for understanding the reactivity and binding properties of the compound (Reid et al., 2006).
Potential Therapeutic Uses
Research on related compounds has explored their use in treating various diseases, such as cancer and microbial infections. For example, the development of antitumor agents based on the structure of related compounds indicates the potential of this compound in oncology (Palmer et al., 1996). Additionally, the synthesis of novel compounds for antimicrobial activity suggests possible applications in combating infectious diseases (Bondock et al., 2008).
Properties
IUPAC Name |
N-cyclopentyl-2-(diethylamino)-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-3-20(4-2)17(18(22)19-12-7-5-6-8-12)13-9-15-16(26-11-25-15)10-14(13)21(23)24/h9-10,12,17H,3-8,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSSQRZCUMEKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.